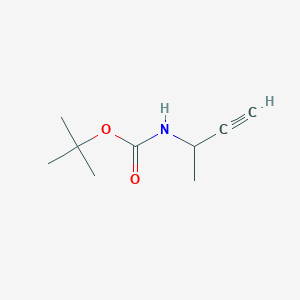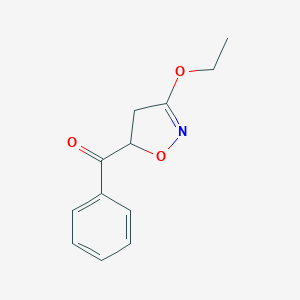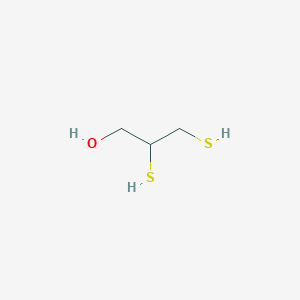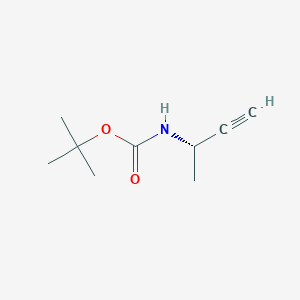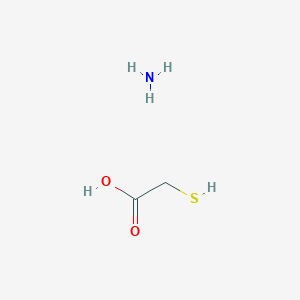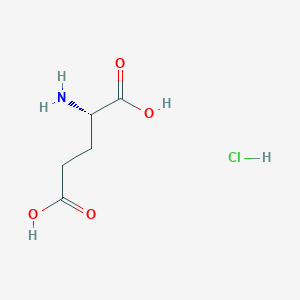
L-Glutaminsäurehydrochlorid
Übersicht
Beschreibung
Glutamic acid hydrochloride is the hydrochloride salt of glutamic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. It is commonly found in various proteins and is a significant neurotransmitter in the brain. The compound is known for its role in enhancing flavors and is widely used in the food industry.
Wissenschaftliche Forschungsanwendungen
Glutamic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in cell culture media as a source of nitrogen and as a component of non-essential amino acids solutions.
Medicine: Utilized as a digestive aid and in the treatment of conditions like hypochlorhydria.
Wirkmechanismus
Target of Action
L-Glutamic acid hydrochloride primarily targets both ionotropic and metabotropic glutamate receptors . The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors . These receptors play a crucial role in brain function, acting as the most widespread neurotransmitters .
Mode of Action
L-Glutamic acid hydrochloride acts as an excitatory neurotransmitter, activating its target receptors . It stimulates the spontaneous release of dopamine . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Biochemical Pathways
L-Glutamic acid hydrochloride plays an important role in many metabolic pathways . It is used in NMR investigations designed to probe structure, dynamics, and binding of biological macromolecules . It also serves as the precursor for the synthesis of the inhibitory gamma-aminobutyric acid (GABA) in GABAergic neurons .
Pharmacokinetics
It is known that the compound is used in the body for fuel and protein synthesis . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The activation of glutamate receptors by L-Glutamic acid hydrochloride results in various molecular and cellular effects. It is considered to be nature’s “Brain food” by improving mental capacities . It helps speed the healing of ulcers, gives a “lift” from fatigue, and helps control alcoholism, schizophrenia, and the craving for sugar .
Action Environment
The action of L-Glutamic acid hydrochloride can be influenced by environmental factors. For instance, the formation of L-Glutamic acid hydrochloride crystals was confirmed through the application of Powder X-ray diffraction (PXRD) and FT-IR analysis . The crystals were grown via the slow solvent evaporation method . The optical quality and bandgap value of the crystal were examined . The results indicate that the molecule is thermodynamically and optically stable .
Biochemische Analyse
Biochemical Properties
L-Glutamic acid hydrochloride is involved in several biochemical reactions, primarily as a neurotransmitter in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a substrate for glutamate dehydrogenase, which catalyzes the oxidative deamination of L-glutamic acid hydrochloride to α-ketoglutarate. Additionally, it interacts with glutamine synthetase, which converts L-glutamic acid hydrochloride and ammonia to glutamine. These interactions are essential for maintaining the balance of nitrogen in the body and for the synthesis of other amino acids .
Cellular Effects
L-Glutamic acid hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as an excitatory neurotransmitter, binding to glutamate receptors on the cell surface and triggering a cascade of intracellular events. This binding can lead to changes in gene expression, particularly in neurons, where it influences synaptic plasticity and memory formation. Additionally, L-Glutamic acid hydrochloride plays a role in cellular metabolism by participating in the tricarboxylic acid cycle, where it is converted to α-ketoglutarate, a key intermediate .
Molecular Mechanism
At the molecular level, L-Glutamic acid hydrochloride exerts its effects through binding interactions with various biomolecules. It binds to glutamate receptors, including N-methyl-D-aspartate (NMDA) receptors, which are ion channels that mediate synaptic transmission. This binding leads to the influx of calcium ions into the cell, activating downstream signaling pathways. L-Glutamic acid hydrochloride also acts as an allosteric modulator of certain enzymes, influencing their activity and, consequently, cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Glutamic acid hydrochloride can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to L-Glutamic acid hydrochloride can lead to changes in cellular function, such as altered gene expression and metabolic activity. These effects are often observed in in vitro studies using cultured cells .
Dosage Effects in Animal Models
The effects of L-Glutamic acid hydrochloride vary with different dosages in animal models. At low doses, it can enhance cognitive functions and synaptic plasticity. At high doses, it can be neurotoxic, leading to excitotoxicity and cell death. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .
Metabolic Pathways
L-Glutamic acid hydrochloride is involved in several metabolic pathways, including the tricarboxylic acid cycle and the glutamine-glutamate cycle. It interacts with enzymes such as glutamate dehydrogenase and glutamine synthetase, which regulate its conversion to other metabolites. These interactions are crucial for maintaining metabolic flux and ensuring the proper functioning of cellular metabolism .
Transport and Distribution
Within cells and tissues, L-Glutamic acid hydrochloride is transported and distributed through specific transporters and binding proteins. It is taken up by cells via excitatory amino acid transporters (EAATs), which facilitate its movement across the cell membrane. Once inside the cell, it can be localized to specific compartments, such as the mitochondria, where it participates in metabolic processes .
Subcellular Localization
L-Glutamic acid hydrochloride is localized to various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. For example, phosphorylation of L-Glutamic acid hydrochloride can affect its interaction with other biomolecules and its role in cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glutamic acid hydrochloride can be synthesized by the hydrolysis of proteins such as gluten or casein using concentrated hydrochloric acid. The process involves boiling the protein source with hydrochloric acid under reflux conditions for several hours. The resulting solution is then cooled, filtered, and concentrated to obtain the crystalline product .
Industrial Production Methods: In industrial settings, glutamic acid hydrochloride is often produced through fermentation processes. Microorganisms such as Corynebacterium glutamicum are used to ferment substrates like glucose or molasses, producing glutamic acid, which is then converted to its hydrochloride salt .
Types of Reactions:
Oxidation: Glutamic acid hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form glutamate, which is an important neurotransmitter.
Substitution: It can participate in substitution reactions where the amino group or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Oxidized derivatives of glutamic acid.
Reduction Products: Glutamate.
Substitution Products: Various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Glutamic Acid: The parent compound, which is an amino acid used in protein synthesis.
Glutamine: An amino acid similar to glutamic acid but with an amide group instead of a carboxyl group.
Monosodium Glutamate: The sodium salt of glutamic acid, commonly used as a flavor enhancer.
Uniqueness: Glutamic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its parent compound. This makes it particularly useful in various industrial and research applications .
Eigenschaften
IUPAC Name |
(2S)-2-aminopentanedioic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAJSBKBKSSMLJ-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56-86-0 (Parent) | |
| Record name | L-Glutamic acid, hydrochloride [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6047155 | |
| Record name | L-Glutamic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463636 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
138-15-8 | |
| Record name | L-Glutamic acid, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamic acid, hydrochloride [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamic acid, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Glutamic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glutamic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUTAMIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0C2SP444T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of L-Glutamic acid hydrochloride?
A1: The molecular formula of L-Glutamic acid hydrochloride is C5H10NO4+·Cl−, and its molecular weight is 183.59 g/mol. []
Q2: What spectroscopic techniques have been used to characterize L-Glutamic acid hydrochloride?
A2: Researchers have employed various spectroscopic methods to analyze L-Glutamic acid hydrochloride, including:
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR confirms the presence of specific functional groups within the molecule, such as carboxyl and amine groups. [, , ]
- X-ray Diffraction (XRD): XRD provides insights into the crystal structure and lattice parameters of L-Glutamic acid hydrochloride, revealing its orthorhombic crystal system. [, , ]
- UV-Vis-NIR Spectroscopy: This technique assesses the optical properties of L-Glutamic acid hydrochloride, highlighting its transparency in the visible region, a crucial factor for optical applications. []
Q3: What is known about the thermal stability of L-Glutamic acid hydrochloride?
A3: Thermal analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) have been utilized to evaluate the thermal stability of L-Glutamic acid hydrochloride. These studies help determine the temperature range at which the material remains stable, crucial information for its applications. []
Q4: What are the potential applications of L-Glutamic acid hydrochloride in sensing technology?
A4: L-Glutamic acid hydrochloride demonstrates promising potential as a sensitive coating material for gas sensors, particularly for ammonia detection. Studies have explored its use in both Surface Acoustic Wave (SAW) [, , , , ] and Shear Horizontal Surface Acoustic Wave (SH-SAW) [, , , ] sensors.
Q5: How does humidity affect the performance of L-Glutamic acid hydrochloride-based ammonia sensors?
A5: Research indicates that humidity can interfere with the detection of ammonia by L-Glutamic acid hydrochloride-based sensors. The presence of moisture in the environment influences the sensor's response, potentially leading to inaccurate readings. [, , ]
Q6: What strategies are being explored to mitigate the humidity interference in these sensors?
A6: To enhance the accuracy of ammonia detection in humid conditions, researchers are investigating the implementation of quantum neural networks (QNNs). These sophisticated computational models aim to identify and compensate for the humidity-induced perturbations in sensor response, improving the reliability of ammonia measurements in real-world environments. [, ]
Q7: Beyond sensing, what other applications is L-Glutamic acid hydrochloride being considered for?
A7: L-Glutamic acid hydrochloride exhibits potential in various fields, including:
- Nonlinear Optics: Its ability to efficiently generate second harmonics makes it a candidate for applications like frequency doubling and optical modulation. [, , ]
- Optoelectronic Devices: The material's optical and electronic properties, coupled with its crystal growth characteristics, make it suitable for optoelectronic device applications. []
- Crystal Growth Studies: Researchers are exploring different crystal growth techniques, such as the Sankaranarayanan-Ramasamy (SR) method, to achieve high-quality L-Glutamic acid hydrochloride crystals with enhanced properties. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



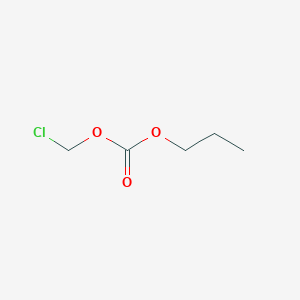
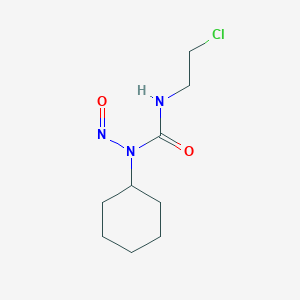

![2,3-Dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B125513.png)

